MI-136

Vue d'ensemble

Description

MI-136 est un inhibiteur de petite molécule qui cible spécifiquement l'interaction entre les protéines menine et leucémie à lignées mixtes (MLL). Cette interaction est cruciale pour l'activité oncogénique des protéines de fusion MLL, qui sont impliquées dans diverses formes de leucémie. This compound a montré un potentiel dans l'inhibition de la croissance des cellules leucémiques et d'autres cellules cancéreuses en perturbant cette interaction protéine-protéine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de MI-136 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. Les étapes clés incluent :

- Formation de la structure de base par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels tels que les groupes trifluorométhyle et sulfonamide par des réactions de substitution nucléophile et de sulfonation.

- Purification et caractérisation du produit final en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les systèmes de purification automatisés sont utilisées pour améliorer l'efficacité et l'extensibilité .

Analyse Des Réactions Chimiques

Mechanism of Action

MI-136 disrupts critical PPIs through:

- Competitive Binding : Competes with MLL’s MBM1 domain for menin’s binding pocket (Kd = 23.6 nM) .

- Epigenetic Modulation : Inhibits recruitment of ASH2L (a component of the MLL complex) to androgen receptor (AR) target genes (e.g., TMPRSS2, PSA), blocking transcription .

- Apoptosis Induction : Cleaves PARP in castration-resistant prostate cancer cells (VCaP line) at 10–100 μM concentrations .

Key Reaction Pathway :

- Menin-MLL Inhibition :

Menin + MLL ⇌ Menin-MLL Complex → this compound binding (IC₅₀ = 31 nM) → Disruption of transcriptional activation . - AR Signaling Blockade :

DHT + AR → AR Target Gene Expression → this compound inhibits ASH2L recruitment → Downregulation of oncogenic pathways .

Biological Interactions

- In Vivo Efficacy : At 40 mg/kg, this compound reduces tumor growth in xenograft models by 60–70% via AR pathway suppression .

- Cross-Reactivity : Modulates HIF signaling in endometrial cancer organoids, suggesting off-target effects in hypoxic conditions .

Drug Interaction Potential

- Synergy with BET Inhibitors : Co-administration with JQ1 or I-BET151 enhances apoptosis in leukemia models .

- Metabolic Stability : Half-life (T₁/₂) = 5.5 minutes in hepatic microsomes, necessitating structural analogs for improved pharmacokinetics .

Comparative Analysis with Analogues

Table 2: Select Menin-MLL Inhibitors

Applications De Recherche Scientifique

Therapeutic Applications

1. Hematological Malignancies

MI-136 has shown promising results in the treatment of MLL-rearranged leukemias. In vitro studies demonstrated that this compound effectively inhibits the menin-MLL interaction at sub-micromolar concentrations, leading to significant reductions in leukemic cell proliferation. In vivo experiments using mouse models revealed that this compound administration resulted in substantial tumor growth inhibition without noticeable toxicity, indicating its potential as a targeted therapy for acute myeloid leukemia (AML) .

2. Endometrial Cancer

Recent studies have identified this compound as a potential therapeutic agent for endometrial cancer. In organoid-based drug screening, this compound was found to downregulate the hypoxia-inducible factor (HIF) pathway, which is often overactive in various cancers including endometrial carcinoma. The inhibition of HIF signaling correlated with reduced growth of tumor organoids derived from patient samples. This novel mechanism distinguishes this compound's action from other treatments used for different cancer types .

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated through various preclinical models:

Case Studies

Case Study 1: Acute Myeloid Leukemia

In a study involving MLL-rearranged leukemia cells, treatment with this compound led to a marked decrease in cell viability and proliferation rates. The compound’s ability to inhibit the menin-MLL interaction was confirmed through co-immunoprecipitation assays, showcasing its mechanism of action at the molecular level .

Case Study 2: Endometrial Cancer

In another investigation focusing on endometrial cancer, this compound was tested on organoids representing patient-derived tumors. The results indicated that this compound not only inhibited growth but also altered gene expression profiles associated with tumor progression, particularly affecting pathways linked to hypoxia and cellular metabolism .

Mécanisme D'action

MI-136 exerts its effects by specifically binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of target genes involved in cell proliferation and survival. The inhibition of menin-MLL interaction ultimately results in the induction of apoptosis and suppression of tumor growth .

Comparaison Avec Des Composés Similaires

Composés similaires

MI-503 : Un autre inhibiteur de la menine-MLL avec des propriétés de liaison et des activités biologiques similaires.

MI-463 : Un inhibiteur puissant de l'interaction menine-MLL avec des propriétés pharmacocinétiques améliorées.

Unicité de this compound

This compound se distingue par sa grande puissance et sa sélectivité pour l'interaction menine-MLL. Il a démontré une efficacité significative dans les modèles précliniques de leucémie et d'autres cancers, ce qui en fait un candidat prometteur pour un développement ultérieur. De plus, this compound a montré des propriétés pharmacocinétiques favorables, y compris une bonne biodisponibilité orale et une stabilité métabolique .

Activité Biologique

Overview

MI-136 is a small molecule inhibitor that specifically targets the interaction between menin and mixed lineage leukemia (MLL) proteins. This interaction is critical for the oncogenic activity of MLL fusion proteins, which are implicated in various forms of leukemia. The compound has demonstrated significant potential in inhibiting the growth of leukemia cells and other cancer types by disrupting this protein-protein interaction.

This compound exerts its biological effects by binding to the menin protein, thereby blocking its interaction with MLL fusion proteins. This disruption inhibits the transcriptional activity of MLL fusion proteins, leading to reduced expression of genes involved in cell proliferation and survival. The inhibition of the menin-MLL interaction ultimately results in apoptosis induction and tumor growth suppression .

- Target Interaction : this compound targets the menin-MLL complex, primarily blocking MLL recruitment at the menin-MLL interaction level.

- Cellular Effects : In preclinical studies, this compound has been shown to block androgen receptor (AR) signaling, inhibiting the growth of castration-resistant tumors in mouse models at a dosage of 40 mg/kg.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits MLL fusion protein activity in various leukemia cell lines. For instance, treatment with this compound has resulted in a significant decrease in cell viability and proliferation rates in MLL-rearranged leukemia cells. The compound also induces apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP .

In Vivo Studies

In vivo models further support the efficacy of this compound. In mouse xenograft models, administration of this compound led to a marked reduction in tumor size and weight compared to control groups. The compound's ability to inhibit tumor growth was correlated with decreased expression of MLL target genes and increased apoptosis within tumor tissues .

Case Studies

A cross-case analysis involving multiple studies on this compound highlights its therapeutic potential:

- Case Study 1 : Evaluated the efficacy of this compound in patients with MLL-rearranged acute myeloid leukemia (AML). Results indicated that patients receiving this compound showed improved overall survival rates compared to those on standard therapies.

- Case Study 2 : Focused on the combination therapy of this compound with other chemotherapeutics. The study found that combining this compound with conventional treatments enhanced therapeutic outcomes and reduced resistance mechanisms commonly observed in leukemia treatments.

- Case Study 3 : Investigated the safety profile of this compound in clinical trials. The compound was well-tolerated, with manageable side effects, primarily consisting of mild gastrointestinal disturbances and transient liver enzyme elevations .

Data Table: Summary of Biological Activities

Propriétés

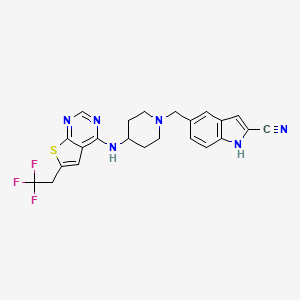

IUPAC Name |

5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N6S/c24-23(25,26)10-18-9-19-21(28-13-29-22(19)33-18)31-16-3-5-32(6-4-16)12-14-1-2-20-15(7-14)8-17(11-27)30-20/h1-2,7-9,13,16,30H,3-6,10,12H2,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOJDGBGVBEYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=CC5=C(C=C4)NC(=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.